molecular formula C15H9Cl2N4NaO4S B12782162 2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid, sodium salt CAS No. 130328-27-7

2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid, sodium salt

Katalognummer: B12782162
CAS-Nummer: 130328-27-7
Molekulargewicht: 435.2 g/mol
InChI-Schlüssel: RWNBKABRJTTYQS-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid, sodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoxaline ring substituted with dichloro groups and a benzenesulfonic acid moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid, sodium salt typically involves multiple stepsThe subsequent steps involve the coupling of the quinoxaline derivative with an amino benzenesulfonic acid derivative under specific reaction conditions, such as the use of coupling agents and solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the quinoxaline ring .

Wissenschaftliche Forschungsanwendungen

2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid, sodium salt has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid, sodium salt involves its interaction with specific molecular targets. The quinoxaline ring and sulfonic acid moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid: The non-sodium salt form of the compound.

    2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid, potassium salt: A similar compound with potassium instead of sodium.

Uniqueness

The sodium salt form of 2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid is unique due to its specific solubility and reactivity properties, which can influence its applications in various fields .

Eigenschaften

CAS-Nummer

130328-27-7

Molekularformel

C15H9Cl2N4NaO4S

Molekulargewicht

435.2 g/mol

IUPAC-Name

sodium;2-amino-5-[(2,3-dichloroquinoxaline-6-carbonyl)amino]benzenesulfonate

InChI

InChI=1S/C15H10Cl2N4O4S.Na/c16-13-14(17)21-11-5-7(1-4-10(11)20-13)15(22)19-8-2-3-9(18)12(6-8)26(23,24)25;/h1-6H,18H2,(H,19,22)(H,23,24,25);/q;+1/p-1

InChI-Schlüssel

RWNBKABRJTTYQS-UHFFFAOYSA-M

Kanonische SMILES

C1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)N)S(=O)(=O)[O-])N=C(C(=N2)Cl)Cl.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.